molecular formula C17H20N2 B101379 N,N'-bis(2,6-dimethylphenyl)methanimidamide CAS No. 16596-05-7

N,N'-bis(2,6-dimethylphenyl)methanimidamide

Cat. No. B101379
CAS RN: 16596-05-7
M. Wt: 252.35 g/mol
InChI Key: KRVLLLZWGORPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2,6-dimethylphenyl)methanimidamide, also known as BMDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDM is a derivative of imidamide and is synthesized through a multi-step process. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N,N'-bis(2,6-dimethylphenyl)methanimidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N,N'-bis(2,6-dimethylphenyl)methanimidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N,N'-bis(2,6-dimethylphenyl)methanimidamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response.

Biochemical And Physiological Effects

N,N'-bis(2,6-dimethylphenyl)methanimidamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N'-bis(2,6-dimethylphenyl)methanimidamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, N,N'-bis(2,6-dimethylphenyl)methanimidamide has been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

N,N'-bis(2,6-dimethylphenyl)methanimidamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its purity can be monitored using standard analytical techniques. N,N'-bis(2,6-dimethylphenyl)methanimidamide is also relatively stable and can be stored for extended periods without significant degradation. However, N,N'-bis(2,6-dimethylphenyl)methanimidamide has some limitations for use in lab experiments. The compound is relatively insoluble in water, which can make it difficult to administer in certain assays. Additionally, N,N'-bis(2,6-dimethylphenyl)methanimidamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several future directions for research on N,N'-bis(2,6-dimethylphenyl)methanimidamide. One area of interest is the compound's potential use in cancer therapy. Further studies are needed to determine the optimal dose and administration schedule for N,N'-bis(2,6-dimethylphenyl)methanimidamide in cancer treatment. Additionally, studies are needed to investigate the compound's potential use in combination with other anti-cancer agents. Another area of interest is the use of N,N'-bis(2,6-dimethylphenyl)methanimidamide as a catalyst in organic synthesis. Further studies are needed to optimize the reaction conditions and investigate the scope of the reaction. Finally, studies are needed to investigate the pharmacokinetics and toxicity profile of N,N'-bis(2,6-dimethylphenyl)methanimidamide in vivo, which will be important for the development of the compound as a therapeutic agent.

Synthesis Methods

N,N'-bis(2,6-dimethylphenyl)methanimidamide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenylamine with formaldehyde and formic acid. The resulting intermediate is then reacted with ammonium chloride and hydrochloric acid to yield N,N'-bis(2,6-dimethylphenyl)methanimidamide. The synthesis process is complex and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

N,N'-bis(2,6-dimethylphenyl)methanimidamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have antitumor activity and has been investigated for its potential use in cancer therapy. N,N'-bis(2,6-dimethylphenyl)methanimidamide has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N,N'-bis(2,6-dimethylphenyl)methanimidamide has been investigated for its potential use as a catalyst in organic synthesis.

properties

CAS RN

16596-05-7

Product Name

N,N'-bis(2,6-dimethylphenyl)methanimidamide

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

N,N'-bis(2,6-dimethylphenyl)methanimidamide

InChI

InChI=1S/C17H20N2/c1-12-7-5-8-13(2)16(12)18-11-19-17-14(3)9-6-10-15(17)4/h5-11H,1-4H3,(H,18,19)

InChI Key

KRVLLLZWGORPLI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC=NC2=C(C=CC=C2C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC=NC2=C(C=CC=C2C)C

Origin of Product

United States

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